molecular formula C2H5NO B1418710 N-Methylform-D1-amide CAS No. 26103-38-8

N-Methylform-D1-amide

Cat. No. B1418710
Key on ui cas rn: 26103-38-8
M. Wt: 60.07 g/mol
InChI Key: ATHHXGZTWNVVOU-VMNATFBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067955B2

Procedure details

Nine 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with K3PO4 (430 mg, 2.03 mmol) and one of the following copper sources: 1) copper powder, bronze (Aldrich, 99%; 3.2 mg, 0.050 mmol); 2) CuI (Strem, 98%; 9.6 mg, 0.050 mmol); 3) CuCl (Strem, 97+%; 5.0 mg, 0.050 mmol); 4) CuSCN (Aldrich, 98+%; 6.1 mg, 0.050 mmol); 5) CU2O (Alfa Aesar, 99%; 3.6 mg, 0.025 mmol); 6) CUCl2 (Strem, 98%; 6.8 mg, 0.051 mmol); 7) CuSO45H2O (Aldrich, 98+%; 12.5 mg, 0.0501 mmol); 8) Cu(OAc)2 (Strem, 99%; 9.1 mg, 0.050 mmol); 9) Cu(II) acetylacetonate (Lancaster, 98%; 13.1 mg, 0.0500 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), N,N′-dimethylethylenediamine (160 μL, 1.50 mmol) and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene, 1.2 mmol of N-methylformamide, 0.10 mmol of N,N′-dimethylethylenediamine using a syringe. The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 80±5° C. oil bath for 7 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (2 mL) was added. A 50-100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 21.
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cu(II) acetylacetonate
Quantity
13.1 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stock solution
Quantity
1.28 mL
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Five
Quantity
1.2 mmol
Type
reactant
Reaction Step Five
Quantity
0.1 mmol
Type
reactant
Reaction Step Five
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Seven
Name
CuCl
Quantity
5 mg
Type
catalyst
Reaction Step Eight
Quantity
9.1 mg
Type
catalyst
Reaction Step Nine
[Compound]
Name
Nine
Quantity
15 mL
Type
reactant
Reaction Step Ten
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
K3PO4
Quantity
430 mg
Type
reactant
Reaction Step Eleven
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eleven
[Compound]
Name
bronze
Quantity
3.2 mg
Type
reactant
Reaction Step Twelve
[Compound]
Name
CuSCN
Quantity
6.1 mg
Type
reactant
Reaction Step Thirteen
[Compound]
Name
CUCl2
Quantity
6.8 mg
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[I:9][C:10]1[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[C:28]1([CH3:34])[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>[Cu].[Cu]I.Cl[Cu].CC([O-])=O.CC([O-])=O.[Cu+2]>[I:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[CH:11]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[CH3:14][CH2:15][CH2:10][CH2:11][CH2:12][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:28][CH3:34] |f:0.1.2.3,11.12.13|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Cu(II) acetylacetonate
Quantity
13.1 mg
Type
reactant
Smiles
Step Three
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
stock solution
Quantity
1.28 mL
Type
reactant
Smiles
Step Five
Name
Quantity
1 mmol
Type
reactant
Smiles
IC=1C=C(C=C(C1)C)C
Name
Quantity
1.2 mmol
Type
reactant
Smiles
CNC=O
Name
Quantity
0.1 mmol
Type
reactant
Smiles
CNCCNC
Step Six
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Seven
Name
CuI
Quantity
9.6 mg
Type
catalyst
Smiles
[Cu]I
Step Eight
Name
CuCl
Quantity
5 mg
Type
catalyst
Smiles
Cl[Cu]
Step Nine
Name
Quantity
9.1 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Cu+2]
Step Ten
Name
Nine
Quantity
15 mL
Type
reactant
Smiles
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
K3PO4
Quantity
430 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Twelve
Name
bronze
Quantity
3.2 mg
Type
reactant
Smiles
Step Thirteen
Name
CuSCN
Quantity
6.1 mg
Type
reactant
Smiles
Step Fourteen
Name
CUCl2
Quantity
6.8 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 (± 5) °C
Stirring
Type
CUSTOM
Details
were stirred in a 80±5° C. oil bath for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Each test tube was closed with an open-top screw
CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
evacuated through a 21-gauge needle
CUSTOM
Type
CUSTOM
Details
to seal the injection spot
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
the screw caps were removed
ADDITION
Type
ADDITION
Details
ethyl acetate (2 mL) was added
ADDITION
Type
ADDITION
Details
A 50-100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
IC=1C=C(C=C(C1)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15 mmol
AMOUNT: VOLUME 2.16 mL
Name
Type
product
Smiles
CNC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.1 mmol
AMOUNT: VOLUME 1.06 mL
Name
Type
product
Smiles
CNCCNC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.5 mmol
AMOUNT: VOLUME 160 μL
Name
Type
product
Smiles
CCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.68 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09067955B2

Procedure details

Nine 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with K3PO4 (430 mg, 2.03 mmol) and one of the following copper sources: 1) copper powder, bronze (Aldrich, 99%; 3.2 mg, 0.050 mmol); 2) CuI (Strem, 98%; 9.6 mg, 0.050 mmol); 3) CuCl (Strem, 97+%; 5.0 mg, 0.050 mmol); 4) CuSCN (Aldrich, 98+%; 6.1 mg, 0.050 mmol); 5) CU2O (Alfa Aesar, 99%; 3.6 mg, 0.025 mmol); 6) CUCl2 (Strem, 98%; 6.8 mg, 0.051 mmol); 7) CuSO45H2O (Aldrich, 98+%; 12.5 mg, 0.0501 mmol); 8) Cu(OAc)2 (Strem, 99%; 9.1 mg, 0.050 mmol); 9) Cu(II) acetylacetonate (Lancaster, 98%; 13.1 mg, 0.0500 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), N,N′-dimethylethylenediamine (160 μL, 1.50 mmol) and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene, 1.2 mmol of N-methylformamide, 0.10 mmol of N,N′-dimethylethylenediamine using a syringe. The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 80±5° C. oil bath for 7 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (2 mL) was added. A 50-100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 21.
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cu(II) acetylacetonate
Quantity
13.1 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stock solution
Quantity
1.28 mL
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Five
Quantity
1.2 mmol
Type
reactant
Reaction Step Five
Quantity
0.1 mmol
Type
reactant
Reaction Step Five
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Seven
Name
CuCl
Quantity
5 mg
Type
catalyst
Reaction Step Eight
Quantity
9.1 mg
Type
catalyst
Reaction Step Nine
[Compound]
Name
Nine
Quantity
15 mL
Type
reactant
Reaction Step Ten
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
K3PO4
Quantity
430 mg
Type
reactant
Reaction Step Eleven
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eleven
[Compound]
Name
bronze
Quantity
3.2 mg
Type
reactant
Reaction Step Twelve
[Compound]
Name
CuSCN
Quantity
6.1 mg
Type
reactant
Reaction Step Thirteen
[Compound]
Name
CUCl2
Quantity
6.8 mg
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[I:9][C:10]1[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[C:28]1([CH3:34])[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>[Cu].[Cu]I.Cl[Cu].CC([O-])=O.CC([O-])=O.[Cu+2]>[I:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[CH:11]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[CH3:14][CH2:15][CH2:10][CH2:11][CH2:12][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:28][CH3:34] |f:0.1.2.3,11.12.13|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Cu(II) acetylacetonate
Quantity
13.1 mg
Type
reactant
Smiles
Step Three
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
stock solution
Quantity
1.28 mL
Type
reactant
Smiles
Step Five
Name
Quantity
1 mmol
Type
reactant
Smiles
IC=1C=C(C=C(C1)C)C
Name
Quantity
1.2 mmol
Type
reactant
Smiles
CNC=O
Name
Quantity
0.1 mmol
Type
reactant
Smiles
CNCCNC
Step Six
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Seven
Name
CuI
Quantity
9.6 mg
Type
catalyst
Smiles
[Cu]I
Step Eight
Name
CuCl
Quantity
5 mg
Type
catalyst
Smiles
Cl[Cu]
Step Nine
Name
Quantity
9.1 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Cu+2]
Step Ten
Name
Nine
Quantity
15 mL
Type
reactant
Smiles
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
K3PO4
Quantity
430 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Twelve
Name
bronze
Quantity
3.2 mg
Type
reactant
Smiles
Step Thirteen
Name
CuSCN
Quantity
6.1 mg
Type
reactant
Smiles
Step Fourteen
Name
CUCl2
Quantity
6.8 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 (± 5) °C
Stirring
Type
CUSTOM
Details
were stirred in a 80±5° C. oil bath for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Each test tube was closed with an open-top screw
CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
evacuated through a 21-gauge needle
CUSTOM
Type
CUSTOM
Details
to seal the injection spot
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
the screw caps were removed
ADDITION
Type
ADDITION
Details
ethyl acetate (2 mL) was added
ADDITION
Type
ADDITION
Details
A 50-100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
IC=1C=C(C=C(C1)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15 mmol
AMOUNT: VOLUME 2.16 mL
Name
Type
product
Smiles
CNC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.1 mmol
AMOUNT: VOLUME 1.06 mL
Name
Type
product
Smiles
CNCCNC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.5 mmol
AMOUNT: VOLUME 160 μL
Name
Type
product
Smiles
CCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.68 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09067955B2

Procedure details

Nine 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with K3PO4 (430 mg, 2.03 mmol) and one of the following copper sources: 1) copper powder, bronze (Aldrich, 99%; 3.2 mg, 0.050 mmol); 2) CuI (Strem, 98%; 9.6 mg, 0.050 mmol); 3) CuCl (Strem, 97+%; 5.0 mg, 0.050 mmol); 4) CuSCN (Aldrich, 98+%; 6.1 mg, 0.050 mmol); 5) CU2O (Alfa Aesar, 99%; 3.6 mg, 0.025 mmol); 6) CUCl2 (Strem, 98%; 6.8 mg, 0.051 mmol); 7) CuSO45H2O (Aldrich, 98+%; 12.5 mg, 0.0501 mmol); 8) Cu(OAc)2 (Strem, 99%; 9.1 mg, 0.050 mmol); 9) Cu(II) acetylacetonate (Lancaster, 98%; 13.1 mg, 0.0500 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), N,N′-dimethylethylenediamine (160 μL, 1.50 mmol) and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene, 1.2 mmol of N-methylformamide, 0.10 mmol of N,N′-dimethylethylenediamine using a syringe. The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 80±5° C. oil bath for 7 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (2 mL) was added. A 50-100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 21.
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cu(II) acetylacetonate
Quantity
13.1 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stock solution
Quantity
1.28 mL
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Five
Quantity
1.2 mmol
Type
reactant
Reaction Step Five
Quantity
0.1 mmol
Type
reactant
Reaction Step Five
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Seven
Name
CuCl
Quantity
5 mg
Type
catalyst
Reaction Step Eight
Quantity
9.1 mg
Type
catalyst
Reaction Step Nine
[Compound]
Name
Nine
Quantity
15 mL
Type
reactant
Reaction Step Ten
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
K3PO4
Quantity
430 mg
Type
reactant
Reaction Step Eleven
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eleven
[Compound]
Name
bronze
Quantity
3.2 mg
Type
reactant
Reaction Step Twelve
[Compound]
Name
CuSCN
Quantity
6.1 mg
Type
reactant
Reaction Step Thirteen
[Compound]
Name
CUCl2
Quantity
6.8 mg
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[I:9][C:10]1[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[C:28]1([CH3:34])[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>[Cu].[Cu]I.Cl[Cu].CC([O-])=O.CC([O-])=O.[Cu+2]>[I:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[CH:11]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[CH3:14][CH2:15][CH2:10][CH2:11][CH2:12][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:28][CH3:34] |f:0.1.2.3,11.12.13|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Cu(II) acetylacetonate
Quantity
13.1 mg
Type
reactant
Smiles
Step Three
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
stock solution
Quantity
1.28 mL
Type
reactant
Smiles
Step Five
Name
Quantity
1 mmol
Type
reactant
Smiles
IC=1C=C(C=C(C1)C)C
Name
Quantity
1.2 mmol
Type
reactant
Smiles
CNC=O
Name
Quantity
0.1 mmol
Type
reactant
Smiles
CNCCNC
Step Six
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Seven
Name
CuI
Quantity
9.6 mg
Type
catalyst
Smiles
[Cu]I
Step Eight
Name
CuCl
Quantity
5 mg
Type
catalyst
Smiles
Cl[Cu]
Step Nine
Name
Quantity
9.1 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Cu+2]
Step Ten
Name
Nine
Quantity
15 mL
Type
reactant
Smiles
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
K3PO4
Quantity
430 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Twelve
Name
bronze
Quantity
3.2 mg
Type
reactant
Smiles
Step Thirteen
Name
CuSCN
Quantity
6.1 mg
Type
reactant
Smiles
Step Fourteen
Name
CUCl2
Quantity
6.8 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 (± 5) °C
Stirring
Type
CUSTOM
Details
were stirred in a 80±5° C. oil bath for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Each test tube was closed with an open-top screw
CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
evacuated through a 21-gauge needle
CUSTOM
Type
CUSTOM
Details
to seal the injection spot
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
the screw caps were removed
ADDITION
Type
ADDITION
Details
ethyl acetate (2 mL) was added
ADDITION
Type
ADDITION
Details
A 50-100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
IC=1C=C(C=C(C1)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15 mmol
AMOUNT: VOLUME 2.16 mL
Name
Type
product
Smiles
CNC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.1 mmol
AMOUNT: VOLUME 1.06 mL
Name
Type
product
Smiles
CNCCNC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.5 mmol
AMOUNT: VOLUME 160 μL
Name
Type
product
Smiles
CCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.68 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09067955B2

Procedure details

Nine 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with K3PO4 (430 mg, 2.03 mmol) and one of the following copper sources: 1) copper powder, bronze (Aldrich, 99%; 3.2 mg, 0.050 mmol); 2) CuI (Strem, 98%; 9.6 mg, 0.050 mmol); 3) CuCl (Strem, 97+%; 5.0 mg, 0.050 mmol); 4) CuSCN (Aldrich, 98+%; 6.1 mg, 0.050 mmol); 5) CU2O (Alfa Aesar, 99%; 3.6 mg, 0.025 mmol); 6) CUCl2 (Strem, 98%; 6.8 mg, 0.051 mmol); 7) CuSO45H2O (Aldrich, 98+%; 12.5 mg, 0.0501 mmol); 8) Cu(OAc)2 (Strem, 99%; 9.1 mg, 0.050 mmol); 9) Cu(II) acetylacetonate (Lancaster, 98%; 13.1 mg, 0.0500 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), N,N′-dimethylethylenediamine (160 μL, 1.50 mmol) and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene, 1.2 mmol of N-methylformamide, 0.10 mmol of N,N′-dimethylethylenediamine using a syringe. The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 80±5° C. oil bath for 7 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (2 mL) was added. A 50-100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 21.
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cu(II) acetylacetonate
Quantity
13.1 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stock solution
Quantity
1.28 mL
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Five
Quantity
1.2 mmol
Type
reactant
Reaction Step Five
Quantity
0.1 mmol
Type
reactant
Reaction Step Five
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Seven
Name
CuCl
Quantity
5 mg
Type
catalyst
Reaction Step Eight
Quantity
9.1 mg
Type
catalyst
Reaction Step Nine
[Compound]
Name
Nine
Quantity
15 mL
Type
reactant
Reaction Step Ten
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
K3PO4
Quantity
430 mg
Type
reactant
Reaction Step Eleven
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eleven
[Compound]
Name
bronze
Quantity
3.2 mg
Type
reactant
Reaction Step Twelve
[Compound]
Name
CuSCN
Quantity
6.1 mg
Type
reactant
Reaction Step Thirteen
[Compound]
Name
CUCl2
Quantity
6.8 mg
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[I:9][C:10]1[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[C:28]1([CH3:34])[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>[Cu].[Cu]I.Cl[Cu].CC([O-])=O.CC([O-])=O.[Cu+2]>[I:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[CH:11]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[CH3:14][CH2:15][CH2:10][CH2:11][CH2:12][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:28][CH3:34] |f:0.1.2.3,11.12.13|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Cu(II) acetylacetonate
Quantity
13.1 mg
Type
reactant
Smiles
Step Three
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
stock solution
Quantity
1.28 mL
Type
reactant
Smiles
Step Five
Name
Quantity
1 mmol
Type
reactant
Smiles
IC=1C=C(C=C(C1)C)C
Name
Quantity
1.2 mmol
Type
reactant
Smiles
CNC=O
Name
Quantity
0.1 mmol
Type
reactant
Smiles
CNCCNC
Step Six
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Seven
Name
CuI
Quantity
9.6 mg
Type
catalyst
Smiles
[Cu]I
Step Eight
Name
CuCl
Quantity
5 mg
Type
catalyst
Smiles
Cl[Cu]
Step Nine
Name
Quantity
9.1 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Cu+2]
Step Ten
Name
Nine
Quantity
15 mL
Type
reactant
Smiles
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
K3PO4
Quantity
430 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Twelve
Name
bronze
Quantity
3.2 mg
Type
reactant
Smiles
Step Thirteen
Name
CuSCN
Quantity
6.1 mg
Type
reactant
Smiles
Step Fourteen
Name
CUCl2
Quantity
6.8 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 (± 5) °C
Stirring
Type
CUSTOM
Details
were stirred in a 80±5° C. oil bath for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Each test tube was closed with an open-top screw
CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
evacuated through a 21-gauge needle
CUSTOM
Type
CUSTOM
Details
to seal the injection spot
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
the screw caps were removed
ADDITION
Type
ADDITION
Details
ethyl acetate (2 mL) was added
ADDITION
Type
ADDITION
Details
A 50-100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
IC=1C=C(C=C(C1)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15 mmol
AMOUNT: VOLUME 2.16 mL
Name
Type
product
Smiles
CNC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.1 mmol
AMOUNT: VOLUME 1.06 mL
Name
Type
product
Smiles
CNCCNC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.5 mmol
AMOUNT: VOLUME 160 μL
Name
Type
product
Smiles
CCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.68 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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